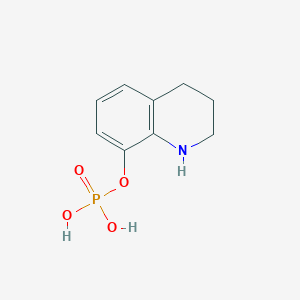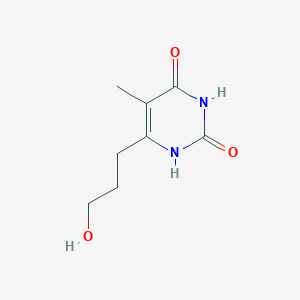![molecular formula C15H11N3 B10759924 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole CAS No. 52837-71-5](/img/structure/B10759924.png)
3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridin-4-Yl-2,4-Dihydro-Indeno[1,2-.C.]Pyrazole:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-Yl-2,4-Dihydro-Indeno[1,2-.C.]Pyrazole typically involves the reaction of indeno[1,2-.C.]pyrazole with pyridine derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-4-Yl-2,4-Dihydro-Indeno[1,2-.C.]Pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
Chemistry: In chemistry, 3-Pyridin-4-Yl-2,4-Dihydro-Indeno[1,2-.C.]Pyrazole is used as a building block for synthesizing more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways . It has been shown to interact with specific proteins and enzymes, making it a valuable tool for understanding cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications . It has shown promise in preclinical studies for treating certain diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes . Its unique properties make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of 3-Pyridin-4-Yl-2,4-Dihydro-Indeno[1,2-.C.]Pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors . It has been shown to inhibit the activity of certain enzymes, leading to changes in cellular processes . The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 3-Pyridin-4-Yl-2,4-Dihydro-Indeno[1,2-.C.]Pyrazole exhibits unique properties that make it particularly valuable for research and industrial applications . Its structure allows for versatile chemical modifications, and its interactions with biological targets are distinct from those of related compounds .
Properties
CAS No. |
52837-71-5 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-pyridin-4-yl-1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C15H11N3/c1-2-4-12-11(3-1)9-13-14(17-18-15(12)13)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,18) |
InChI Key |
NHOACLCXCKJMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=NN3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one](/img/structure/B10759842.png)


![2-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-6-bromo-4-methylbenzenolate](/img/structure/B10759880.png)


![N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-B]pyridazin-3-YL)phenyl]acetamide](/img/structure/B10759889.png)


![n-[1-Hydroxycarboxyethyl-carbonyl]leucylamino-2-methyl-butane](/img/structure/B10759902.png)



![{3-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-2-methyl-propyl}-phosphonic acid](/img/structure/B10759931.png)
